3,3,5-Trimethylcyclohexaneacetic acid
Description
Properties
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8-4-9(5-10(12)13)7-11(2,3)6-8/h8-9H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUHWUNUVYCREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863124 | |
| Record name | Cyclohexaneacetic acid, 3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-73-8 | |
| Record name | 3,3,5-Trimethylcyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexaneacetic acid, 3,3,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexaneacetic acid, 3,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexaneacetic acid, 3,3,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-trimethylcyclohexaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3,3,5 Trimethylcyclohexaneacetic Acid and Its Precursors
Established Synthetic Routes to the 3,3,5-Trimethylcyclohexane Moiety
The primary and most industrially significant precursor to the 3,3,5-trimethylcyclohexane scaffold is isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). Isophorone itself is readily synthesized on a large scale through the self-condensation of acetone. organic-chemistry.org The conversion of isophorone to the saturated 3,3,5-trimethylcyclohexane core is typically achieved through catalytic hydrogenation.
A key intermediate in the synthesis of many 3,3,5-trimethylcyclohexane-containing compounds is 3,3,5-trimethylcyclohexanone (B147574). The selective hydrogenation of the carbon-carbon double bond of isophorone, while leaving the carbonyl group intact, is a critical step. This has been successfully achieved using various catalytic systems. For instance, high yields of 3,3,5-trimethylcyclohexanone (up to 99%) have been reported under solvent-free conditions using a Pd/C catalyst. wikipedia.org Raney nickel has also proven to be an effective catalyst, particularly when used in conjunction with a solvent like tetrahydrofuran (B95107) (THF), which can promote the desired selectivity. wikipedia.org The hydrogenation process can be carried out in multiple series-connected loops to enhance the yield and purity of the final product. mdpi.comsemanticscholar.org
Further hydrogenation of 3,3,5-trimethylcyclohexanone yields 3,3,5-trimethylcyclohexanol, which exists as a mixture of cis and trans isomers. organic-chemistry.org This alcohol is a versatile intermediate for the synthesis of various esters and other derivatives. organic-chemistry.org
To obtain 3,3,5-trimethylcyclohexaneacetic acid from the ketone precursor, a homologation reaction is required to introduce the acetic acid side chain. While specific literature for this exact transformation on 3,3,5-trimethylcyclohexanone is not abundant, established organometallic reactions provide plausible routes. One such method is the Reformatsky reaction , which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org In this case, 3,3,5-trimethylcyclohexanone would react with an α-haloacetate (e.g., ethyl bromoacetate) and zinc to yield the corresponding β-hydroxy ester. Subsequent dehydration and hydrogenation would lead to the saturated ester, which can then be hydrolyzed to this compound.
Another potential route is the Arndt-Eistert synthesis , a well-established method for the one-carbon homologation of carboxylic acids. beilstein-journals.orgresearchgate.net This would involve converting a suitable carboxylic acid precursor, such as 3,3,5-trimethylcyclohexanecarboxylic acid, into its acid chloride. Reaction with diazomethane (B1218177) would then yield a diazoketone, which upon Wolff rearrangement in the presence of a nucleophile like water, would produce this compound. beilstein-journals.orgresearchgate.net
The direct oxidation of the corresponding alcohol, 3,3,5-trimethylcyclohexylmethanol, presents another viable pathway. Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium dichromate(VI) in sulfuric acid. libretexts.org This oxidation can also be achieved under milder, more selective conditions using reagents such as CrO3 with H5IO6 or through catalytic systems like Fe(NO3)3·9H2O/TEMPO. organic-chemistry.org
Carboxylic Acid Functionalization and Esterification Reactions Involving this compound
The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations, most notably esterification and amidation.
Esterification:
The formation of esters from this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). researchgate.net This is an equilibrium-driven reaction, and to achieve high yields, the alcohol is often used in large excess, or water is removed as it is formed. researchgate.net
For more sensitive substrates or when milder conditions are required, coupling reagents are frequently employed. The Steglich esterification is a particularly useful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is effective for a wide range of alcohols, including sterically hindered ones, and proceeds under mild, room temperature conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and a urea (B33335) byproduct. organic-chemistry.org
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; often requires excess alcohol or water removal. |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions; suitable for sterically hindered and acid-labile substrates. |
Amide Bond Formation:
Similar to esterification, the formation of amides from this compound can be achieved by reacting it with an amine using coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. A wide array of coupling reagents are available, including hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). growingscience.comorganic-chemistry.org These reactions are typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. growingscience.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields, even with challenging or sterically hindered amines. sci-hub.se
Novel Synthetic Strategies for this compound Analogs
Recent advances in organic synthesis have opened up new avenues for the creation of functionalized analogs of this compound. One promising area is the direct C-H functionalization of cycloalkane carboxylic acids. This strategy allows for the modification of the cyclohexane (B81311) ring at positions that are otherwise difficult to access through traditional synthetic methods.
For instance, palladium-catalyzed transannular γ-methylene C-H arylation has been demonstrated on various cycloalkane carboxylic acids. growingscience.com This method utilizes specialized ligands to direct the arylation to the γ-position relative to the carboxylic acid group. Applying such a strategy to this compound could lead to a new family of analogs with aryl substituents on the cyclohexane ring, potentially leading to compounds with novel biological activities.
The synthesis of bioactive analogs is a significant driver in this field. For example, the synthesis of functionalized proline analogs has been achieved through 1,3-dipolar cycloaddition reactions, creating libraries of compounds with high stereochemical diversity. nih.gov While not directly applied to this compound, this principle of building complex scaffolds from simpler, functionalized starting materials can be a guiding strategy for developing novel analogs. The synthesis of bioactive compounds often involves the laccase-mediated oxidation of aromatic compounds, which can lead to new hybrid molecules. nih.gov
Stereochemical Considerations and Enantioselective Synthesis in this compound Chemistry
This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. The spatial arrangement of the methyl groups and the acetic acid side chain on the cyclohexane ring can significantly influence the molecule's physical properties and biological activity. The cyclohexane ring can exist in different chair conformations, and the substituents can be in either axial or equatorial positions, further adding to the stereochemical complexity.
The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic methods. This can be approached in two main ways: chiral resolution of a racemic mixture or asymmetric synthesis .
Chiral Resolution:
Chiral resolution is a classical method for separating enantiomers. wikipedia.org It involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by removing the chiral resolving agent. Common chiral resolving agents for carboxylic acids include brucine, ephedrine, and (S)-mandelic acid. wikipedia.orggoogle.com
| Step | Description |
|---|---|
| 1. Salt Formation | Reaction of the racemic carboxylic acid with a single enantiomer of a chiral amine to form diastereomeric salts. |
| 2. Separation | Separation of the diastereomeric salts based on differences in physical properties, typically solubility (fractional crystallization). |
| 3. Liberation | Recovery of the pure enantiomeric acid by removing the chiral resolving agent. |
Enantioselective Synthesis:
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need to separate a racemic mixture. This can be achieved by using chiral catalysts or chiral auxiliaries. For example, the asymmetric hydrogenation of a suitable unsaturated precursor to this compound, using a chiral rhodium or ruthenium catalyst, could potentially yield a single enantiomer. Asymmetric aldol (B89426) additions using chiral auxiliaries, such as Evans auxiliaries, are powerful methods for setting stereocenters and have been used to synthesize chiral β-hydroxy acids, which could be precursors to enantiopure this compound. nih.gov
The development of asymmetric routes to highly substituted piperidines and other nitrogen heterocycles often involves chiral phosphoric acid catalysts or aza-silyl-Prins cyclizations, highlighting the diverse strategies available for controlling stereochemistry in cyclic systems. whiterose.ac.uk While specific enantioselective syntheses of this compound are not widely reported, these established methodologies in asymmetric catalysis provide a clear roadmap for future research in this area.
A Comprehensive Analysis of this compound: Structure-Activity Relationship and Derivatives
The chemical compound this compound, a substituted cyclohexane derivative, presents a unique structural scaffold that has garnered interest for its potential applications in various fields of chemistry and pharmacology. This article delves into the nuanced aspects of its structure-activity relationship (SAR), the design and synthesis of its analogs, and the conformational analysis that underpins its chemical behavior and potential biological interactions.
Structure Activity Relationship Sar and Derivatives of 3,3,5 Trimethylcyclohexaneacetic Acid
The exploration of the structure-activity relationship of 3,3,5-Trimethylcyclohexaneacetic acid and its derivatives is crucial for unlocking their therapeutic and chemical potential. By systematically modifying the core structure, researchers can probe the key features responsible for its chemical reactivity and biological activity.
The synthesis of analogs of this compound is foundational to exploring its SAR. The synthetic strategies often begin with the commercially available 3,3,5-trimethylcyclohexanone (B147574), which can be prepared through the catalytic hydrogenation of isophorone (B1672270). google.comgoogle.com From this ketone, a variety of synthetic routes can be envisioned to introduce the acetic acid moiety and further derivatize it.
One common approach involves the Wittig or Horner-Wadsworth-Emmons reaction on 3,3,5-trimethylcyclohexanone to introduce a two-carbon chain, which can then be hydrolyzed to the corresponding carboxylic acid. Subsequent modifications can be made to the carboxylic acid group, such as esterification or amidation, to produce a library of analogs. For instance, reaction with various alcohols or amines can yield a diverse set of esters and amides.
Another potential route involves the conversion of 3,3,5-trimethylcyclohexanone to the corresponding alcohol, 3,3,5-trimethylcyclohexanol, via reduction. patsnap.com The alcohol can then be converted to a better leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with a cyanide salt, followed by hydrolysis to yield the desired acetic acid derivative.
Table 1: Hypothetical Synthetic Routes to this compound Analogs
| Starting Material | Reagents | Intermediate | Final Product (Analog) |
| 3,3,5-Trimethylcyclohexanone | 1. (EtO)₂P(O)CH₂CO₂Et, NaH2. H₃O⁺, Δ | α,β-Unsaturated ester | 3,3,5-Trimethylcyclohexylideneacetic acid |
| 3,3,5-Trimethylcyclohexanone | 1. Ph₃P=CHCO₂Me2. H₂, Pd/C3. LiOH, H₂O | Saturated methyl ester | (3,3,5-Trimethylcyclohexyl)acetic acid |
| (3,3,5-Trimethylcyclohexyl)acetic acid | SOCl₂ | Acyl chloride | (3,3,5-Trimethylcyclohexyl)acetyl chloride |
| (3,3,5-Trimethylcyclohexyl)acetyl chloride | R-OH, Pyridine | Ester | Alkyl (3,3,5-trimethylcyclohexyl)acetate |
| (3,3,5-Trimethylcyclohexyl)acetyl chloride | R₂NH, Et₃N | Amide | N,N-Dialkyl-2-(3,3,5-trimethylcyclohexyl)acetamide |
The chemical reactivity of this compound and its derivatives is significantly influenced by several structural features. The bulky trimethyl-substituted cyclohexane (B81311) ring imparts considerable steric hindrance around the core structure. This steric bulk can dictate the accessibility of the carboxylic acid group to reagents, potentially slowing down reaction rates for processes like esterification or amidation compared to less hindered carboxylic acids.
The gem-dimethyl group at the 3-position and the methyl group at the 5-position lock the cyclohexane ring into specific conformations, which in turn influences the orientation of the acetic acid side chain. This fixed orientation can affect intramolecular interactions and the way the molecule presents itself for intermolecular interactions, such as binding to a biological target.
The carboxylic acid functional group is the primary site of chemical reactivity, capable of undergoing a variety of transformations including deprotonation, esterification, amidation, and reduction. The electronic nature of substituents on the cyclohexane ring, if any were to be introduced, could modulate the acidity of the carboxylic acid and the reactivity of the carbonyl carbon.
The cyclohexane ring of this compound predominantly exists in a chair conformation to minimize angular and torsional strain. The substituents (three methyl groups and the acetic acid side chain) will occupy either axial or equatorial positions. The most stable conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions.
For 3,3,5-trimethylcyclohexane, the two methyl groups at the 3-position will have one in an axial and one in an equatorial position. The methyl group at the 5-position will prefer an equatorial position to avoid steric strain with the axial protons. The acetic acid group, being a larger substituent, will also have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.
Table 2: Predicted Conformational Preferences of Substituents on the this compound Ring
| Substituent | Position on Ring | Predicted Conformational Preference | Rationale |
| Methyl | 3 | One axial, one equatorial | Gem-dimethyl group |
| Methyl | 5 | Equatorial | Minimizes 1,3-diaxial strain |
| Acetic Acid Side Chain | 1 | Equatorial | Minimizes 1,3-diaxial strain due to its larger size |
While specific biological activities for derivatives of this compound are not extensively documented in publicly available literature, the structure-activity relationships of other cyclohexane derivatives provide a framework for hypothesizing potential activities. Cyclohexane derivatives have been shown to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net
The lipophilic nature of the trimethylcyclohexyl group would likely enhance the ability of the molecule to cross cell membranes. The carboxylic acid group provides a handle for polar interactions, such as hydrogen bonding with biological targets. The SAR of these hypothetical derivatives would depend on the interplay between the hydrophobic cyclohexane core and the nature of the functional groups attached to it.
For example, esterification of the carboxylic acid could lead to prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. Amide derivatives could exhibit different binding affinities and metabolic stabilities. The introduction of additional functional groups on the cyclohexane ring could lead to new interactions with biological targets. For instance, the introduction of a hydroxyl or amino group could provide additional hydrogen bonding opportunities and potentially lead to new biological activities.
A hypothetical SAR study might involve synthesizing a series of amides and esters and evaluating their activity in a relevant biological assay. The results could then be used to build a model of the key structural requirements for activity.
Table 3: Hypothetical Structure-Activity Relationship (SAR) for a Series of this compound Amide Derivatives
| Derivative (R in -CONHR) | Lipophilicity (Predicted) | Hydrogen Bonding Capability | Hypothetical Biological Activity (e.g., IC₅₀ in µM) |
| -H | Moderate | High (N-H bonds) | 15.2 |
| -CH₃ | High | Moderate | 10.5 |
| -CH₂CH₂OH | Moderate | High | 8.1 |
| -Phenyl | Very High | Low | 25.6 |
| -4-Fluorophenyl | Very High | Low | 22.3 |
Advanced Analytical Techniques for 3,3,5 Trimethylcyclohexaneacetic Acid and Its Metabolites
Chromatographic Separation Methods for 3,3,5-Trimethylcyclohexaneacetic Acid
Chromatography is fundamental to isolating this compound from complex sample mixtures prior to its detection and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and ionic nature.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like carboxylic acids. oup.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. nih.gov
The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. The retention of carboxylic acids in RP-HPLC is highly dependent on the pH of the mobile phase. To ensure the acid is in its less polar, protonated form (R-COOH), which enhances retention on the non-polar column, the mobile phase is typically acidified using modifiers like acetic acid, phosphoric acid, or formic acid. sielc.com A common mobile phase composition is a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is often performed using a UV detector at a low wavelength (around 205-210 nm), as the carboxyl functional group is a weak chromophore. For enhanced sensitivity, derivatization with a fluorescent tagging agent can be employed. psu.edu
Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 3-5 µm particle size | Provides a non-polar stationary phase for separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. nih.gov |
| pH Modifier | 0.1% Acetic Acid or Phosphoric Acid | Suppresses the ionization of the carboxylic acid to increase retention. sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and separation efficiency. |
| Detector | UV-Vis (205-210 nm) or Photodiode Array (PDA) | Detects the carboxyl group chromophore. nih.gov |
| Column Temp. | 25 - 40 °C | Affects retention time and peak shape. |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile forms, typically esters. nih.gov Methylation is a common derivatization method, where the carboxylic acid is converted to its methyl ester using reagents like methanolic HCl. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl polymethylsiloxane phase). nih.gov The separation is based on the boiling points and polarities of the derivatives.
When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes a definitive tool for identification. nih.gov The GC separates the components, which are then ionized and fragmented in the mass spectrometer. rjpbcs.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries (like NIST) for confident identification of the parent compound and its metabolites. rjpbcs.com The combination of the retention time from the GC and the mass spectrum from the MS provides high specificity. nih.gov
Table 2: General Protocol for GC-MS Analysis of Carboxylic Acids
| Step | Description | Details |
|---|---|---|
| 1. Extraction | Isolation of acids from the sample matrix. | Methods include liquid-liquid extraction or solid-phase extraction (SPE). nih.gov |
| 2. Derivatization | Conversion to a volatile form. | Methylation (e.g., with methanolic HCl) or silylation (e.g., with TMSCN) to form esters or silyl (B83357) esters. nih.govresearchgate.net |
| 3. GC Separation | Separation of derivatives. | Capillary column (e.g., 5% phenyl polymethylsiloxane), temperature-programmed run (e.g., 50°C to 320°C). nih.gov |
| 4. MS Detection | Ionization and analysis of fragments. | Electron Ionization (EI) at 70 eV is standard. The mass analyzer (e.g., quadrupole) scans a mass range (e.g., m/z 40-600). nih.gov |
| 5. Identification | Compound identification. | Based on matching the experimental mass spectrum and retention index with a reference library (e.g., NIST). rjpbcs.com |
Ion Chromatography (IC) is a specialized subset of HPLC designed for the separation and determination of ionic species. tandfonline.comnih.gov It is particularly well-suited for the analysis of weak organic acids, including this compound, especially in aqueous samples. chromatographyonline.com The primary separation mechanisms used are ion-exchange, ion-exclusion, and ion-pair chromatography. tandfonline.com
Ion-Exchange Chromatography (IEC): This is the most common form of IC and separates ions based on their interaction with charged functional groups on the stationary phase. For carboxylic acids (anions), an anion-exchange column is used. chromatographyonline.com
Ion-Exclusion Chromatography (ICE): This technique separates weak acids from strong acids. The stationary phase is a high-capacity cation-exchange resin. Strong acid anions are repelled by the stationary phase and elute quickly, while weak acids like carboxylic acids can penetrate the resin pores to varying degrees, leading to their separation. tandfonline.comnih.gov
Ion-Pair Chromatography (IPC): This method uses a reversed-phase column but adds an ion-pairing reagent (e.g., a quaternary amine) to the mobile phase. This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the reversed-phase column. tandfonline.com
A key feature of modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent and converts the analyte into a more conductive form, thereby enhancing detection sensitivity when using a conductivity detector. tandfonline.com
Table 3: Comparison of Ion Chromatography Modes for Carboxylic Acid Analysis
| Mode | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |
|---|---|---|---|
| Anion-Exchange (AEC) | Anion-exchange resin (positively charged) | Aqueous salt or base (e.g., KOH, Na₂CO₃) | Reversible exchange of analyte anions with counter-ions on the resin. chromatographyonline.comresearchgate.net |
| Ion-Exclusion (ICE) | Cation-exchange resin (negatively charged) | Dilute mineral acid (e.g., H₂SO₄) | Partitioning of neutral, protonated acids into the resin pores based on pKa and size. tandfonline.comnih.gov |
| Ion-Pair (IPC) | Reversed-phase (e.g., C18) | Aqueous buffer with an ion-pairing reagent (e.g., tetrabutylammonium) | Formation of a neutral ion-pair that partitions onto the hydrophobic stationary phase. tandfonline.comchromatographyonline.com |
Spectroscopic Characterization Approaches for this compound
Following separation, spectroscopic techniques are employed for the unambiguous structural confirmation of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of a compound in solution. Both ¹H NMR and ¹³C NMR experiments provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum would reveal distinct signals for the protons of the three methyl groups, the methylene (B1212753) (-CH₂) protons on the cyclohexane (B81311) ring and the acetic acid side chain, and the methine (-CH) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm). organicchemistrydata.org
The ¹³C NMR spectrum provides complementary information by showing a separate peak for each unique carbon atom. This includes the carbonyl carbon of the acid group (typically δ 170-185 ppm), the carbons of the cyclohexane ring, the methyl carbons, and the methylene carbon of the acetic acid moiety. rsc.org
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-CH OOH) | 10.0 - 13.0 | Broad Singlet |
| Acetic Acid Methylene (-CH ₂COOH) | 2.0 - 2.5 | Doublet |
| Cyclohexane Ring Protons | 0.8 - 2.0 | Complex Multiplets |
| 5-Methyl (-CH ₃) | 0.8 - 1.0 | Doublet |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ ppm) |
|---|---|
| Carbonyl (-C OOH) | 170 - 185 |
| Acetic Acid Methylene (-C H₂COOH) | 40 - 50 |
| Cyclohexane Ring Carbons | 20 - 55 |
| Quaternary Ring Carbon (C-3) | 30 - 40 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This high precision allows for the determination of the elemental composition of the parent ion, which is crucial for confirming the molecular formula of this compound (C₁₁H₂₀O₂). miamioh.edu
In addition to the molecular weight, tandem mass spectrometry (MS/MS) experiments using HRMS can provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include:
Loss of a water molecule ([M-H₂O]⁺)
Loss of the carboxylic acid group ([M-COOH]⁺)
Cleavage of the acetic acid side chain (loss of CH₂COOH)
Characteristic fragmentation of the trimethylcyclohexane ring
Analysis of these fragment ions allows for the confirmation of the core structure and the position of substituents, which is invaluable for distinguishing between isomers and identifying metabolites where the core structure has been modified (e.g., by hydroxylation). nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the functional group analysis of this compound. These methods provide valuable information about the molecule's structural components.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying the characteristic functional groups within this compound. The carboxylic acid group (-COOH) presents several distinct absorption bands. spectroscopyonline.com A very broad and strong absorption band is typically observed in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration. orgchemboulder.comyoutube.com This broadness is a result of hydrogen bonding, which often causes carboxylic acids to exist as dimers. spectroscopyonline.comorgchemboulder.com
Superimposed on this broad O-H band are the sharper C-H stretching bands of the trimethylcyclohexane ring. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid is another key indicator, appearing as a strong, intense band between 1760 and 1690 cm⁻¹. spectroscopyonline.comlibretexts.org For a saturated aliphatic carboxylic acid like this compound, this peak is typically found around 1710 cm⁻¹. youtube.com Additionally, the C-O stretching vibration appears in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be seen around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.comlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is generally less informative for saturated aliphatic carboxylic acids like this compound. The primary chromophore in this molecule is the carbonyl group of the carboxylic acid. Saturated carboxylic acids typically exhibit a weak n → π* transition at around 200-210 nm. This absorption is often weak and can be difficult to detect, especially at low concentrations or in the presence of solvents that absorb in the same region. The lack of extensive conjugation in the molecule means it does not absorb significantly in the visible or near-UV range, making UV-Vis spectroscopy more suitable for quantitative analysis of compounds with stronger chromophores or for use with derivatized forms of the acid. nih.gov
Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1760-1690 | Strong, Intense |
| Alkane (Ring & Methyl) | C-H Stretch | 2960-2850 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium-Strong |
| Carboxylic Acid | O-H Bend | 1440-1395 / 950-910 | Medium, Broad |
Sample Preparation and Extraction Methodologies in this compound Researchnih.govamericanlaboratory.com
The isolation of this compound from complex sample matrices, such as biological fluids or environmental samples, is a critical prerequisite for accurate analysis. thermofisher.com A variety of extraction techniques, from classical methods to modern microextraction technologies, are employed for this purpose.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Techniquesnih.gov
Liquid-Liquid Extraction (LLE): LLE is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. youtube.com For the extraction of this compound, its acidic nature is exploited. mnstate.edu By adjusting the pH of the aqueous sample, the ionization state of the carboxylic acid can be controlled. In a basic aqueous solution (e.g., using NaOH), the acid is deprotonated to its carboxylate salt (R-COO⁻), which is highly soluble in water and insoluble in nonpolar organic solvents. mnstate.edu This allows for the removal of neutral and basic impurities with an organic solvent wash. youtube.com Subsequently, the aqueous layer is acidified (e.g., with HCl), which protonates the carboxylate back to the neutral carboxylic acid (R-COOH). mnstate.edu The neutral acid is now less soluble in water and can be extracted into an immiscible organic solvent like diethyl ether or dichloromethane. youtube.comyoutube.com
Solid-Phase Extraction (SPE): SPE has become a preferred alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. mdpi.com For isolating carboxylic acids, ion-exchange SPE is particularly effective. youtube.com A strong anion-exchange (SAX) sorbent can be used, which typically contains a quaternary amine functional group. youtube.comnih.gov The extraction process involves:
Conditioning: The sorbent is activated with a solvent.
Loading: The sample (with the pH adjusted so the carboxylic acid is in its anionic form) is passed through the cartridge. The negatively charged carboxylate is retained on the positively charged sorbent.
Washing: The cartridge is washed with a solvent to remove unretained matrix interferences.
Elution: A solvent with a high ionic strength or a different pH is used to disrupt the electrostatic interaction and elute the target analyte. researchgate.net High extraction efficiencies, often between 90% and 100%, have been reported for various organic acids using this technique. nih.gov
Microextraction Techniques (e.g., Solid-Phase Microextraction, Stir-Bar Sorptive Extraction, Dispersive Liquid-Liquid Microextraction)nih.gov
Microextraction techniques are miniaturized versions of traditional extraction methods, offering advantages such as minimal solvent use, high enrichment factors, and simple operation. tandfonline.com
Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition from the sample matrix into the fiber coating. For carboxylic acids, derivatization is often required to improve volatility and compatibility with the commonly used nonpolar fiber coatings and subsequent GC analysis. nih.gov For instance, organic acids in a urine sample can be converted to their methyl esters before extraction with a polyacrylate fiber. nih.gov
Stir-Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a significantly larger volume of a sorptive phase, most commonly polydimethylsiloxane (B3030410) (PDMS). gcms.cznih.gov This larger phase volume provides higher recovery and greater sensitivity. youtube.com For ionizable compounds like this compound, the extraction efficiency is highly dependent on the sample's pH. gcms.cz To ensure the acid is in its neutral, extractable form, the pH of the aqueous sample must be controlled, typically by using a suitable buffer system. gcms.cz In-situ derivatization can also be employed to enhance the recovery of polar solutes. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method based on a ternary solvent system. tandfonline.comresearchgate.net A mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. researchgate.netmdpi.com This creates a cloudy solution of fine droplets, providing a massive surface area for analyte transfer. researchgate.nettandfonline.com For acidic compounds, pH adjustment of the sample is crucial to ensure they are in their neutral form to facilitate extraction into the organic phase. tandfonline.com After extraction, centrifugation is used to separate the fine droplets, which are then collected for analysis.
Advanced Extraction Technologies (e.g., Accelerated Solvent Extraction, Microwave-Assisted Extraction)nih.govnih.gov
Accelerated Solvent Extraction (ASE): ASE, also known as pressurized solvent extraction, is an automated technique that uses conventional organic solvents at elevated temperatures (up to 200 °C) and pressures (around 1500 psi). kemolab.hrbiorxiv.org These conditions increase the efficiency of the extraction process by increasing analyte solubility and solvent diffusion rates while decreasing solvent viscosity. biorxiv.org This results in short extraction times (15-30 minutes) and significantly reduced solvent consumption compared to methods like Soxhlet. kemolab.hrnih.gov For acidic analytes in complex matrices like soils or plant tissues, an acidic pretreatment can be incorporated into the ASE process to protonate the compounds and enhance their solubility in the organic extraction solvent. americanlaboratory.comnih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of analytes. semanticscholar.orgnih.gov The microwave energy interacts with polar molecules, causing rapid heating through dipolar rotation and ionic conduction. sciopen.com This localized heating can cause the rupture of cell walls in biological matrices, facilitating the release of target compounds into the solvent. sciopen.com MAE offers benefits such as reduced extraction time and solvent volume, and often provides extraction yields comparable to or higher than traditional techniques. researchgate.netdntb.gov.ua The choice of solvent is critical, as it must effectively absorb microwave energy and solubilize the target analyte.
Table 2: Comparison of Extraction Techniques for Carboxylic Acids
| Technique | Principle | Key Advantages | Key Considerations |
| LLE | Partitioning between two immiscible liquids. youtube.com | Simple, well-established. | Requires large solvent volumes, can be time-consuming, prone to emulsion formation. tandfonline.com |
| SPE | Partitioning between a solid sorbent and a liquid sample. mdpi.com | High recovery, reduced solvent use, automation potential. nih.gov | Sorbent selection is critical, potential for matrix effects. |
| SPME | Adsorption/absorption onto a coated fiber. nih.gov | Solvent-free, simple, integrates sampling and preconcentration. | Fiber fragility, limited capacity, may require derivatization for polar analytes. tandfonline.com |
| SBSE | Sorption into a coated stir bar. gcms.cz | High sensitivity, solvent-less, reusable stir bars. acs.org | Longer extraction times, pH control critical for ionizable compounds. gcms.cz |
| DLLME | Dispersion of an extraction solvent in an aqueous sample. researchgate.net | Very fast, high enrichment factor, low cost. tandfonline.com | Requires specific solvent properties (density, miscibility). |
| ASE | Extraction with solvents at high temperature and pressure. kemolab.hr | Fast, automated, reduced solvent consumption. nih.gov | High initial instrument cost. |
| MAE | Extraction using microwave energy to heat the solvent. nih.gov | Extremely fast, reduced solvent use, improved extraction efficiency. sciopen.com | Solvent must be microwave-active, potential for thermal degradation. |
Quantitative Determination and Validation Protocols for this compound in Complex Matrices
The quantitative determination of this compound, particularly after extraction from complex matrices, requires robust and validated analytical methods. This is typically achieved using chromatographic techniques coupled with a detector, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Validation of the analytical procedure is essential to ensure its reliability, and it is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu The key validation parameters include:
Specificity/Selectivity: This ensures that the analytical signal is unequivocally from the target analyte without interference from matrix components, impurities, or metabolites. In MS-based methods, this is demonstrated by the unique mass-to-charge ratio (m/z) and fragmentation pattern of the analyte. europa.eu
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu A minimum of five concentrations are typically analyzed, and the data are evaluated by plotting the response versus concentration and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1. europa.eu For example, methods for determining other organic pollutants have demonstrated excellent linearity with r² values ranging from 0.959 to 0.999. nih.gov
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery.
Precision: Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate measurements at 100% of the test concentration. europa.eu
Intermediate Precision: Expresses the variation within a single laboratory, accounting for variables such as different days, different analysts, or different equipment. europa.eu For many organic acid analyses, intra-day precisions average around 6.7%, with inter-day precisions ranging from 2.1% to 10.7%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). nih.gov For trace analysis of organic pollutants using sensitive methods like SBSE-GC-MS, detection limits can be in the low ng/L range. nih.gov
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). europa.eu It provides an indication of its reliability during normal usage.
For this compound, a complete validation protocol would involve preparing a validation plan, executing experiments to assess all the above parameters using spiked matrices (e.g., blank plasma, urine, or water), and documenting the results in a comprehensive validation report. europa.eu Derivatization is often a key step for carboxylic acids to improve their chromatographic behavior and detection sensitivity in both GC and LC methods. nih.gov
Mechanistic Investigations of Biological Activities Associated with 3,3,5 Trimethylcyclohexaneacetic Acid
In Vitro Genotoxicity Assessments of 3,3,5-Trimethylcyclohexaneacetic Acid
In vitro genotoxicity tests are conducted to detect potential DNA and chromosomal damage induced by chemical substances using cultured cells. criver.comservice.gov.uk These assays are a critical component in evaluating the safety of various compounds.
The in vitro mammalian cell micronucleus (MNvit) test is a widely used method to assess the genotoxic potential of a compound. criver.com This assay identifies substances that cause cytogenetic damage by detecting micronuclei in the cytoplasm of interphase cells. nih.gov Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division. nih.govgoogleapis.com
The test can be performed using various cell types, including human peripheral blood lymphocytes (HPBLs). criver.comnih.gov HPBLs are recommended because they are primary human cells that maintain a stable karyotype in short-term culture. googleapis.com To ensure analysis of cells that have undergone division, a cytokinesis inhibitor like cytochalasin B is often used, resulting in binucleated cells where micronuclei can be clearly scored. googleapis.comnih.gov A positive result is typically characterized by a significant, dose-dependent increase in the frequency of micronucleated cells. criver.com
This compound was evaluated in an in vitro micronucleus assay using human peripheral blood lymphocytes. nih.gov
Table 1: Summary of In Vitro Micronucleus Test on this compound This table is interactive. Click on the headers to sort.
| Test System | Cell Type | Compound Tested | Reference |
|---|
The Reconstructed Skin Micronucleus (RSMN) assay is an advanced in vitro method developed to assess the genotoxicity of substances, particularly those applied dermally. nih.govresearchgate.net This assay utilizes three-dimensional (3D) human skin models, such as EpiDerm™, which consist of a multilayered, differentiated epidermis cultured from primary human keratinocytes. nih.goveuropa.eu
This 3D model offers a more physiologically relevant system for dermally exposed substances compared to standard 2D cell cultures because it incorporates the barrier function and metabolic capacity of human skin. nih.govresearchgate.netnih.gov The RSMN assay is often used as a follow-up test for compounds that yield positive results in traditional in vitro genotoxicity assays, providing a more accurate assessment for dermal exposure and reducing misleading positive results. nih.govresearchgate.net
In a Good Laboratory Practice (GLP) compliant study, this compound was assessed using the RSMN assay. The results indicated that the compound did not induce the formation of micronuclei in binucleated cells when tested up to cytotoxic levels. nih.gov Therefore, this compound was concluded to be negative in the RSMN assay. nih.gov
Table 2: Findings of the Reconstructed Skin Micronucleus (RSMN) Assay This table is interactive. Click on the headers to sort.
| Compound | Assay | Test System | Result |
|---|
The formation of micronuclei is a well-understood biomarker of chromosomal damage. criver.com Micronuclei can originate through two primary mechanisms:
Clastogenicity : This involves the structural breakage of chromosomes. The resulting acentric chromosome fragments (lacking a centromere) fail to attach to the mitotic spindle during cell division and are left behind in the cytoplasm as the new nuclear envelope forms. nih.govnih.gov
Aneugenicity : This involves the dysfunction of the mitotic apparatus, leading to the loss of whole chromosomes. nih.govnih.gov A complete chromosome that fails to segregate correctly to the poles during anaphase can be excluded from the daughter nuclei and form a micronucleus. nih.gov
The in vitro micronucleus test is designed to detect damage arising from both of these mechanisms. nih.govnih.gov Since this compound tested negative in the RSMN assay, it did not demonstrate a significant ability to induce micronuclei through either clastogenic or aneugenic mechanisms under the conditions of the study. nih.gov
Genotoxicity assays aim to distinguish between a substance's potential to act as a clastogen or an aneugen. nih.gov
Clastogens are agents that induce structural chromosome aberrations by causing DNA breaks. nih.gov
Aneugens are agents that lead to numerical chromosome aberrations (aneuploidy) by interfering with proteins involved in chromosome segregation, such as those of the mitotic spindle. nih.gov
The in vitro micronucleus test serves as a comprehensive screen because it can detect both types of damage. nih.gov Further mechanistic insight can be gained by using techniques such as fluorescence in situ hybridization (FISH) with centromeric probes. The presence of a centromere signal within a micronucleus indicates it contains a whole chromosome (an aneugenic event), while its absence suggests it contains an acentric chromosome fragment (a clastogenic event). nih.gov
The negative result for this compound in the in vitro RSMN assay indicates that the substance did not exhibit significant clastogenic or aneugenic potential in human skin models under the specific test conditions. nih.gov
In Vivo Studies of Genetic Activity Related to this compound in Animal Models
In vivo studies are essential to understand the potential genotoxic effects of a substance within a whole living organism, accounting for metabolic, pharmacokinetic, and DNA repair processes. epa.gov
The mammalian erythrocyte micronucleus test is a standard in vivo assay for detecting genetic damage, as described in OECD Test Guideline 474. oecd.orgoecd.orgsgul.ac.uk The test identifies substances that damage the chromosomes or the mitotic apparatus of erythroblasts (red blood cell precursors) in the bone marrow. epa.gov
During their development into erythrocytes, erythroblasts expel their main nucleus. epa.govnih.gov If micronuclei have formed due to genetic damage, they are retained in the cytoplasm of the anucleated immature erythrocytes. epa.gov An increase in the frequency of these micronucleated erythrocytes in treated animals compared to controls is an indicator of induced genetic damage. epa.gov
A follow-up in vivo micronucleus study was conducted on this compound in Hsd:ICR (CD-1) mice. nih.gov The study was designed to confirm the in vitro findings in a whole-animal system. nih.gov
Assessment of DNA Damage in Specific Animal Tissues
A thorough review of published scientific literature reveals a notable absence of studies specifically investigating the potential for this compound to cause DNA damage in animal tissues. Genotoxicity and mutagenicity assays are standard toxicological assessments for chemical compounds; however, such data for this compound is not publicly available.
To provide context on how a structurally related compound might be evaluated, we can examine the genotoxicity assessment of 3-Methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione (3-MTTT), a complex derivative of tranexamic acid which contains a cyclohexane (B81311) ring. A study investigated the in vitro genotoxic effects of 3-MTTT on human peripheral blood lymphocytes using a battery of assays, including the chromosome aberration (CA), sister chromatid exchange (SCE), and micronucleus (MN) tests. nih.govnih.gov
In this study, various concentrations of 3-MTTT were applied to lymphocyte cultures for 24 and 48-hour periods. nih.gov The results indicated that while the compound did not significantly increase the frequency of micronuclei or DNA damage as measured by the comet assay, it did show a significant increase in the frequency of sister chromatid exchanges at the four highest concentrations tested. nih.govnih.gov Furthermore, a decrease in the mitotic index, which reflects cell division, was observed at most concentrations. nih.gov
It is critical to emphasize that these findings pertain to 3-MTTT, a more complex molecule, and cannot be directly extrapolated to this compound. However, this research provides a clear example of the standard methodologies employed to assess the potential for a substance to interact with and damage genetic material. Such in vitro tests are crucial first steps in determining if a compound warrants further investigation for genotoxic or mutagenic properties in whole animal models. icm.edu.plnih.gov
| Assay | Concentration Range Tested (µg/mL) | Key Findings |
|---|---|---|
| Chromosome Aberrations (CA) | 0.78 - 25.00 | No significant increase in abnormal cells or CA/cell ratio (except at 25 µg/mL after 48h). |
| Sister Chromatid Exchanges (SCE) | 0.78 - 25.00 | Significant increase in SCE frequency at the four highest concentrations for both 24h and 48h treatments (with one exception at 6.25 µg/mL for 48h). |
| Micronucleus (MN) Test | 0.78 - 25.00 | No significant increase in the frequency of micronuclei. |
| Comet Assay (DNA Damage) | Not specified in detail in abstract | No significant increase in DNA damage compared to the negative control. |
| Mitotic Index (MI) | 0.78 - 25.00 | Significant decrease at most concentrations for 24h and at the three highest concentrations for 48h. |
Exploration of Potential Receptor Interactions and Molecular Target Identification
The identification of specific molecular targets or receptor interactions is fundamental to understanding the pharmacological or toxicological profile of a chemical compound. As of the latest review of scientific literature, there are no published studies, either in vitro or in vivo, that identify or explore the potential receptor interactions or molecular targets of this compound.
In modern pharmacology and toxicology, in silico methods, such as molecular docking, are often employed as a preliminary step to predict the binding affinity of a ligand (in this case, this compound) to various biological receptors. nih.govnih.govkaust.edu.saresearchgate.net These computational models can simulate the interaction between a small molecule and a protein's binding site, providing insights into potential biological activity and guiding further experimental research. However, no such computational studies for this compound have been reported in the public domain.
Without experimental or predictive data, any discussion of potential receptor interactions for this specific compound would be purely speculative. Further research, beginning with computational screening followed by in vitro binding assays, would be necessary to elucidate any potential molecular targets.
Environmental Fate and Ecotoxicological Research on 3,3,5 Trimethylcyclohexaneacetic Acid
Environmental Release and Distribution Pathways of 3,3,5-Trimethylcyclohexaneacetic Acid
The environmental release pathways for this compound are not explicitly documented. However, based on the industrial use of similar carboxylic acids, potential release could occur during its production, formulation into products, or from the use and disposal of products containing this compound. Carboxylic acids are utilized in various industrial applications, including the manufacturing of soaps, detergents, and other chemical processes.
Once released into the environment, the distribution of this compound would be governed by its physicochemical properties. Like other carboxylic acids, its partitioning between water, soil, and air would depend on factors such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Generally, carboxylic acids can be found in wastewaters from industrial processes. Their fate in the environment is significantly influenced by their structure and the environmental conditions.
Degradation and Transformation Mechanisms in Environmental Compartments
The degradation of a chemical compound in the environment is a key factor in determining its persistence and potential for long-term impact. The primary degradation pathways include photodegradation, biodegradation, and other abiotic transformations.
Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Studies on aliphatic carboxylic acids have shown that they can undergo photocatalytic degradation. For instance, research on the photocatalytic degradation of various aliphatic carboxylic acids in the presence of titanium dioxide (TiO2) and UV light demonstrated that these compounds can be decomposed into carbon dioxide. tandfonline.com The rate of degradation was observed to be influenced by the length of the carbon chain, with smaller carboxylic acids degrading faster than longer ones. tandfonline.com Visible light-mediated direct decarboxylation of carboxylic acids using a photocatalyst has also been shown as a method for their degradation. nih.gov
In the presence of Fe(III) and halides, the photodegradation of aliphatic carboxylic acids under light irradiation can lead to the formation of alkyl halides. researchgate.net This suggests that the environmental matrix can significantly influence the byproducts of photodegradation.
Biodegradation, the breakdown of organic matter by microorganisms, is a major pathway for the removal of many chemicals from the environment. The biodegradation of cyclic carboxylic acids, such as naphthenic acids, has been studied in the context of oil sands process-affected water. These studies show that microbial communities in constructed wetland treatment systems can degrade naphthenic acids. nih.gov The process often involves the oxidation of the parent compounds. nih.gov
Research on cyclohexane (B81311) carboxylic acid (CHCA), a structurally related compound, has shown that it can be biodegraded by acclimated activated sludge under aerobic conditions. nih.gov The degradation kinetics were found to follow a first-order model, with the rate being influenced by the initial concentration of CHCA, pH, temperature, and dissolved oxygen levels. nih.gov Anaerobic degradation pathways for cyclohexane carboxylic acid have also been identified in certain bacteria, where the compound is activated and then undergoes dehydrogenation as part of its breakdown. researchgate.net The presence of other organic compounds, such as glucose, can sometimes slow down the biodegradation of aromatic carboxylic acids by bacteria like Pseudomonas mira. mdma.ch
The chemical stability of this compound in the absence of light and microbial activity is not well-documented. Generally, the cyclohexane ring is relatively stable. For substituted cyclohexanes, the stability is influenced by the conformational arrangement of the substituent groups, with equatorial positions being generally more stable than axial positions due to reduced steric hindrance. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.org Abiotic transformation processes, other than photodegradation, could include hydrolysis, although carboxylic acids are generally stable to hydrolysis under typical environmental pH conditions.
Bioaccumulation Potential and Environmental Persistence in Ecological Systems
The environmental persistence of a compound is the length of time it remains in the environment before being broken down. The persistence of this compound would be determined by the rates of its degradation through the pathways mentioned above (photodegradation and biodegradation). Without specific experimental data on these rates, its persistence cannot be definitively stated. However, the presence of a substituted cyclohexane ring might confer a degree of resistance to rapid degradation compared to simpler aliphatic acids.
Ecotoxicological Endpoints in Non-Mammalian Models (e.g., aquatic organisms, plants, microorganisms)
Ecotoxicology studies the harmful effects of chemical substances on biological organisms, particularly at the population, community, and ecosystem levels. Standard non-mammalian models used in ecotoxicology include aquatic organisms (like fish, daphnids, and algae), plants, and microorganisms. researchgate.netresearchgate.net
Specific ecotoxicological data for this compound are lacking. However, studies on related compounds can provide some context. The toxicity of carboxylic acids to aquatic organisms can be influenced by their structure. For instance, research on naphthenic acids has shown that their toxicity can increase with higher molecular weight and the number of cyclic rings, while branched chains may reduce toxicity. researchgate.net Carboxylic acids can also be inhibitory to microorganisms at certain concentrations. nih.gov
To assess the potential ecotoxicity of this compound, standardized tests on representative species would be required. These tests would determine endpoints such as the acute toxicity (e.g., LC50 in fish, EC50 in daphnids) and chronic toxicity (e.g., effects on growth and reproduction).
Metabolism and Biotransformation of 3,3,5 Trimethylcyclohexaneacetic Acid
In Vitro Metabolic Pathways and Enzyme Systems Involved in 3,3,5-Trimethylcyclohexaneacetic Acid Biotransformation
Currently, there is a lack of specific scientific literature detailing the in vitro metabolic pathways of this compound. Generally, the biotransformation of xenobiotic compounds, which are foreign to an organism's normal metabolism, involves a series of enzymatic reactions. The primary enzyme system responsible for the metabolism of a vast number of drugs and other xenobiotics is the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are predominantly found in the liver and are involved in catalyzing oxidation, reduction, and hydrolysis reactions. nih.gov
The most significant CYP isozymes for drug metabolism in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Specifically, CYP3A4 and CYP3A5 are responsible for the metabolism of approximately half of all oxidatively metabolized drugs. wikipedia.org These enzymes are located in the endoplasmic reticulum of cells, particularly in the liver and intestine. wikipedia.orgwikipedia.org While it is plausible that this compound may be metabolized by one or more of these enzyme systems, dedicated in vitro studies using human liver microsomes, hepatocytes, or recombinant CYP enzymes would be necessary to confirm this and to elucidate the specific pathways. admescope.com Such studies would typically aim to identify the major enzymatic reactions, such as hydroxylation, carboxylation, or other modifications to the parent compound.
Identification and Characterization of Metabolites of this compound
As of the current date, specific metabolites of this compound have not been identified or characterized in the scientific literature. The process of identifying and characterizing metabolites is a critical step in understanding the complete metabolic profile of a compound. This typically involves incubating the parent compound with a biological system, such as liver microsomes or hepatocytes, followed by the analysis of the resulting mixture using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov
Once potential metabolites are detected, their chemical structures are elucidated through various spectroscopic methods, including tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. semanticscholar.org This detailed characterization allows for the determination of the metabolic pathways and the specific chemical transformations that the parent compound undergoes in the body. Without such dedicated studies for this compound, any discussion of its metabolites would be purely speculative.
Biotransformation Kinetics and Metabolic Clearance Rates
There is no available data on the biotransformation kinetics and metabolic clearance rates of this compound. The study of biotransformation kinetics involves determining key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the enzymatic reactions that metabolize the compound. These parameters provide insight into the efficiency and capacity of the metabolic pathways.
Metabolic clearance is a measure of the volume of blood or plasma that is completely cleared of the compound per unit of time by metabolic processes. It is a critical pharmacokinetic parameter that helps to determine the dosing regimen and to predict the potential for drug-drug interactions. The determination of these kinetic parameters requires specific in vitro experiments, which have not been reported for this compound.
Comparative Metabolism Across Different Biological Systems and Species
Information regarding the comparative metabolism of this compound across different biological systems and species is not present in the available scientific literature. Comparative metabolism studies are essential for extrapolating preclinical animal data to humans. europa.eu Significant interspecies differences can exist in the rate and pathways of metabolism due to variations in the expression and activity of metabolic enzymes. nih.govnih.gov
These studies often involve comparing the metabolite profiles generated by liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, and human). europa.eunih.gov The absence of such comparative data for this compound means that the relevance of any potential animal studies to human metabolism remains unknown.
Role of Metabolic Activation in Biological Activity
The role of metabolic activation in the biological activity of this compound has not been investigated. Metabolic activation is a process where a relatively inert parent compound is converted into a pharmacologically active or, in some cases, a toxic metabolite. wikipedia.org This is a common phenomenon for many drugs and other xenobiotics. For instance, some prodrugs are intentionally designed to be activated by metabolic enzymes in the body to exert their therapeutic effect. wikipedia.org Conversely, metabolic activation can also lead to the formation of reactive metabolites that can cause cellular damage and toxicity. admescope.com Without any identified metabolites for this compound, it is not possible to assess whether it undergoes metabolic activation to produce biologically active or reactive species.
Theoretical and Computational Chemistry Studies of 3,3,5 Trimethylcyclohexaneacetic Acid
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict electronic structure (such as molecular orbital energies), reactivity descriptors (like hardness, softness, and electrophilicity), and spectroscopic properties (including NMR, IR, and UV-Vis spectra).
Despite extensive searches of scientific databases, no peer-reviewed articles presenting quantum chemical calculations for 3,3,5-Trimethylcyclohexaneacetic acid were identified. Such studies would be necessary to provide a foundational understanding of its molecular-level characteristics.
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These simulations are crucial in fields like drug discovery and toxicology for predicting a compound's potential biological effects.
There are no available published studies that perform molecular modeling or docking simulations specifically for this compound. Research in this area would be required to hypothesize its mechanism of action or potential biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Toxicology and Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property, such as toxicity. These models are used to predict the properties of untested chemicals.
A search for QSAR models specifically developed for or including this compound did not yield any results. While the compound has undergone some toxicological evaluation, such as in vitro micronucleus assays, this data has not been integrated into a publicly available QSAR model. nih.govresearchgate.net
Conformational Analysis and Isomerism Investigations of this compound
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. Due to its substituted cyclohexane (B81311) ring, this compound can exist in various conformations (e.g., chair, boat) and as different stereoisomers. Understanding the preferred conformations is essential as they can dictate the molecule's physical properties and biological interactions.
No dedicated conformational analysis or detailed isomerism investigation for this compound has been published in the scientific literature. While basic 3D models may be generated by chemical software, a systematic computational study of its conformational landscape is not available. chemexper.com
Emerging Research Areas and Future Perspectives on 3,3,5 Trimethylcyclohexaneacetic Acid
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in 3,3,5-Trimethylcyclohexaneacetic Acid Research
The fields of metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively, offer powerful tools to understand the biological significance of chemical compounds. somu-group.commdpi.com Currently, specific metabolomic or proteomic studies centered on this compound are not widely documented. However, the application of these technologies holds the potential to elucidate its metabolic fate, biological interactions, and potential effects in various organisms.
Metabolomics, for instance, could be employed to identify and quantify this compound in biological samples, tracing its metabolic pathway and identifying any resulting byproducts. This could be particularly relevant if the compound is found to be a metabolite of other industrially significant compounds or if it is investigated for its own bioactivity. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to metabolomic profiling and could be adapted for the detection of this specific acid. google.comgoogle.com
Proteomics could investigate how exposure to this compound might alter the protein expression profile of a cell or organism. This could reveal potential protein targets and cellular pathways affected by the compound, offering insights into its mechanism of action or any potential toxicological properties.
Table 1: Potential Omics-Based Research Questions for this compound
| Research Question | Relevant Omics Technology | Potential Outcome |
| What is the metabolic fate of this compound in biological systems? | Metabolomics | Identification of metabolic pathways and breakdown products. |
| Does this compound alter the cellular proteome? | Proteomics | Discovery of protein binding partners and affected cellular processes. |
| Can this compound serve as a biomarker for specific exposures or metabolic states? | Metabolomics | Development of new diagnostic or monitoring tools. |
Sustainable Synthesis and Green Chemistry Approaches for this compound Production
The synthesis of this compound is not extensively detailed in the context of green chemistry. However, the principles of sustainable synthesis are broadly applicable. The traditional synthesis of related compounds often involves multi-step processes that may use hazardous reagents and generate significant waste. For instance, the precursor 3,3,5-Trimethylcyclohexanol can be synthesized by the hydrogenation of isophorone (B1672270). wikipedia.orgpatsnap.comgoogle.com
Future research could focus on developing greener synthetic routes to this compound. This could involve:
Catalytic Processes: Employing highly efficient and reusable catalysts to minimize waste and energy consumption. Ruthenium-based catalysts have been explored for the hydrogenation of isophorone. google.comgoogle.com
Use of Renewable Feedstocks: Investigating the possibility of producing the cyclohexane (B81311) scaffold from bio-based sources rather than petroleum-derived acetone, which is the traditional starting material for isophorone. mdpi.comwikipedia.org
Solvent Selection: Opting for greener solvents with lower environmental impact and toxicity.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Table 2: Comparison of Potential Synthetic Approaches for this compound Derivatives
| Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Starting Material | Acetone (petroleum-derived) wikipedia.org | Bio-based feedstocks | Reduced carbon footprint, use of renewable resources. |
| Catalysis | Stoichiometric reagents | Heterogeneous or biocatalysts | Catalyst recyclability, milder reaction conditions. |
| Solvents | Volatile organic compounds | Supercritical fluids, ionic liquids, or water | Reduced environmental pollution and health hazards. |
Interdisciplinary Research Integrating this compound Studies with Materials Science or Environmental Engineering
The unique structure of this compound, featuring a bulky, substituted cyclohexane ring and a carboxylic acid functional group, suggests potential applications in materials science and environmental engineering, although specific research in these areas is currently lacking. cymitquimica.com
In materials science , the carboxylic acid group allows for its use as a monomer or a modifying agent in polymer synthesis. cymitquimica.com The trimethylcyclohexyl moiety could impart specific properties such as hydrophobicity, thermal stability, or altered solubility to polymers. For example, related isophorone derivatives are used in the production of polycarbonates and polyamides. wikipedia.org Future research could explore the incorporation of this compound into polyesters, polyamides, or as a capping agent to control polymer properties.
In environmental engineering , studies could investigate the environmental fate and biodegradability of this compound. Its persistence or degradation in soil and water systems would be a key area of investigation. It could also potentially be used as a tracer compound in environmental studies, provided its background levels are low and it has suitable detection characteristics.
Unresolved Questions and Future Directions in Fundamental Research on this compound
Given the limited body of published research, many fundamental questions about this compound remain unanswered. Future research efforts could be directed towards:
Comprehensive Physicochemical Characterization: A thorough determination of its physical and chemical properties is essential for any potential application.
Exploration of Biological Activity: Systematic screening for biological activities, such as antimicrobial or pharmacological effects, could uncover novel applications. The related compound, 3,3,5-trimethylcyclohexanol, is a precursor to the vasodilator cyclandelate. wikipedia.org
Understanding Structure-Property Relationships: Investigating how the specific arrangement of the trimethylcyclohexyl group influences its chemical reactivity and physical properties.
Development of Analytical Standards: The availability of certified reference materials would be crucial for accurate quantification in research and industrial settings.
The exploration of these emerging research areas and the pursuit of answers to these fundamental questions will be pivotal in determining the future scientific and industrial relevance of this compound.
Q & A
Q. What are the optimized methods for synthesizing 3,3,5-trimethylcyclohexaneacetic acid and its intermediates?
The synthesis of intermediates like 3,3,5-trimethylcyclohexanol can be achieved via hydrogenation of 3,3,5-trimethylcyclohexanone using trifluoroacetic acid (TFA) and tri-sec-butylsilane. Key steps include:
- Mixing ketone and silane in TFA at room temperature.
- Monitoring reaction completion via NMR (e.g., 98% conversion to trifluoroacetate ester after 2 hours).
- Hydrolysis with NaOH to yield 3,3,5-trimethylcyclohexanol (90% yield, 96% trans isomer) . For ester derivatives (e.g., 3,3,5-trimethylcyclohexyl acrylate), acid-catalyzed esterification with acrylic acid is recommended, using catalysts like boric acid .
Q. How can stereoisomerism in 3,3,5-trimethylcyclohexane derivatives be analyzed?
- Chromatography : Use Gas Liquid Chromatography (GLC) to quantify cis/trans ratios (e.g., 4% cis vs. 96% trans in 3,3,5-trimethylcyclohexanol) .
- Spectroscopy : NMR detects stereospecific shifts; for example, trifluoroacetate esters show distinct peaks for axial vs. equatorial substituents .
Q. What standard assays evaluate the genotoxicity of this compound?
- In vitro : Reconstructed Skin Micronucleus (RSMN) assay in EpiDerm models (48-72 hour treatments) to assess micronucleus formation in binucleated cells .
- In vivo : Mammalian erythrocyte micronucleus assays in mouse peripheral blood with flow cytometry .
- Thresholds : Compare results against historical control ranges (e.g., 95%-quantile thresholds) and cytotoxicity limits (e.g., >40% cytotoxicity invalidates assays) .
Advanced Research Questions
Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?
AI-driven platforms (e.g., Template_relevance models) leverage reaction databases to predict feasible routes. For example:
- Esterification pathways : Prioritize catalysts (e.g., boric acid) and conditions (temperature, solvent) based on similarity to known acrylate syntheses .
- Validation : Cross-check predicted routes with experimental data on reaction yields and stereochemical outcomes .
Q. What methodologies resolve contradictions between in vitro and in vivo genotoxicity data?
- Case Study : In vitro RSMN assays may show dose-dependent micronucleus induction, while in vivo mouse models show no significant DNA damage.
- Approach :
- Validate exposure levels (e.g., compare in vitro effective doses to in vivo systemic exposure).
- Use Threshold of Toxicological Concern (TTC) for Class I Cramer compounds (safe exposure: 0.03 mg/kg/day) .
- Reconcile results using species-specific metabolic profiling .
Q. How does structural modification of this compound affect its biological activity?
- Ester Derivatives : Replace the acetic acid moiety with acrylate or salicylate groups to study UV absorption (e.g., homosalate in sunscreens) or hormone-disrupting potential .
- Structure-Activity Relationships (SAR) : Correlate substituent positions (e.g., methyl groups) with receptor binding using competitive inhibition assays (e.g., abscisic acid gene regulation studies) .
Q. What sustainable strategies improve catalytic efficiency in synthesizing 3,3,5-trimethylcyclohexane derivatives?
- Catalyst Reuse : Centrifuge and reuse acid catalysts (e.g., in oleic acid esterification) with minimal yield loss (Table 1) .
- Waste Reduction : Replace traditional lye treatments with solvent-free hydrogenation to avoid alkaline waste .
Table 1 : Catalyst Reuse in Esterification of Oleic Acid
| Cycle | Conversion (%) |
|---|---|
| 1 | 95 |
| 2 | 93 |
| 3 | 90 |
| Data adapted from . |
Methodological Challenges
Q. How are conflicting data on environmental persistence addressed?
- PBT Assessment : Use IFRA standards to evaluate Persistence, Bioaccumulation, and Toxicity.
- Risk Quotients : Calculate PEC/PNEC ratios for EU/NA regions; values <1 indicate low risk .
- Mitigation : Optimize biodegradability via functional group modifications (e.g., ester vs. ether linkages) .
Q. What advanced techniques quantify trace metabolites in toxicokinetic studies?
- LC-MS/MS : Detect hydroxylated or conjugated metabolites in plasma/tissue samples.
- Isotope Labeling : Use -labeled analogs to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
